molecular formula C10H8Cl2O B162676 Cyclopropyl 3,4-dichlorophenyl ketone CAS No. 136906-33-7

Cyclopropyl 3,4-dichlorophenyl ketone

Cat. No.: B162676
CAS No.: 136906-33-7
M. Wt: 215.07 g/mol
InChI Key: KDVARTRUFLNVCP-UHFFFAOYSA-N
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Description

Cyclopropyl 3,4-dichlorophenyl ketone is a chemical compound with the molecular formula C10H8Cl2O. It is a member of the ketone family and is characterized by a cyclopropyl group attached to a 3,4-dichlorophenyl ring.

Mechanism of Action

Target of Action

Cyclopropyl ketones are known to be valuable building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets.

Mode of Action

Cyclopropyl ketones have been reported to participate in (4 + 4) cycloadditions , a type of chemical reaction where two molecules combine to form a larger molecule with the loss of a small molecule such as water. This suggests that Cyclopropyl 3,4-dichlorophenyl ketone may interact with its targets through similar mechanisms.

Biochemical Pathways

Cyclopropyl ketones are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , a widely-used reaction in organic chemistry for the formation of carbon-carbon bonds. This suggests that this compound may affect similar biochemical pathways.

Result of Action

Given its potential involvement in (4 + 4) cycloadditions , it may contribute to the formation of larger, more complex molecules in the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 3,4-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopropyl benzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3,4-dichlorophenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl 3,4-dichlorophenyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl phenyl ketone
  • 3,4-Dichlorophenyl ketone
  • Cyclopropyl 4-chlorophenyl ketone

Uniqueness

Cyclopropyl 3,4-dichlorophenyl ketone is unique due to the presence of both the cyclopropyl group and the dichlorophenyl ring, which confer distinct chemical and physical properties.

Properties

IUPAC Name

cyclopropyl-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVARTRUFLNVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600136
Record name Cyclopropyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136906-33-7
Record name Cyclopropyl(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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